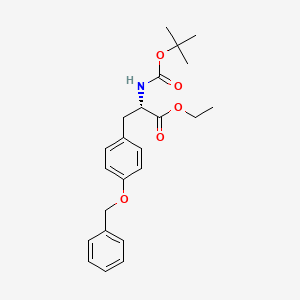

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic chemicals characterized by the presence of ethyl, benzyloxy, tert-butoxycarbonylamino, and propanoate functional groups. These functional groups suggest that the compound could be involved in a variety of chemical reactions and have distinct physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multistep procedures starting from commercially available precursors. For example, Lentini et al. (2019) describe a gram-scale synthesis of a related compound, showcasing the typical complexity and the steps involved such as protection, iodination, and confirmation through various spectroscopy techniques (Lentini et al., 2019).

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater

This review summarizes the knowledge on the biodegradation and fate of ETBE, an oxygenate used in gasoline, in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic and possibly anaerobic processes have been identified. This research could be relevant in understanding the environmental behavior of similar organic compounds (Thornton et al., 2020).

Microbial Degradation

Microbial degradation of methyl tert-butyl ether and tert-butyl alcohol in the subsurface

This review discusses the degradation of fuel oxygenates like MTBE and its key intermediate, TBA, in various redox conditions. While the biodegradation under oxic conditions is well-documented, the pathways under anoxic conditions remain less understood. Pure cultures identified so far use oxygen as the terminal electron acceptor (Schmidt et al., 2004).

Antioxidants and Environmental Contaminants

Synthetic Phenolic Antioxidants Environmental Occurrence, Human Exposure, and Toxicity

This review focuses on synthetic phenolic antioxidants (SPAs), their detection in various environments, human exposure routes, and toxicity. SPAs, including BHT and DBP, have been found in indoor dust, outdoor air particulates, and human tissues. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXKVARHPPUWMG-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)